molecular formula C8H8Cl3O3PS B586529 Fenchlorphos-D6 CAS No. 33576-72-6

Fenchlorphos-D6

Cat. No.: B586529
CAS No.: 33576-72-6
M. Wt: 327.569
InChI Key: JHJOOSLFWRRSGU-WFGJKAKNSA-N
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Description

Fenchlorphos-D6 is a stable isotope-labeled analogue of Fenchlorphos, an organophosphorus pesticide. The molecular formula of this compound is C8H2D6Cl3O3PS, and it has a molecular weight of 327.58. This compound is primarily used in analytical chemistry for the study of metabolic pathways and environmental pollutant detection .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fenchlorphos-D6 involves the incorporation of deuterium atoms into the molecular structure of Fenchlorphos. This is typically achieved through a series of deuterium exchange reactions. The reaction conditions often require the use of deuterated solvents and catalysts to facilitate the exchange process.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced purification techniques to ensure the final product’s isotopic purity. The production is carried out under controlled conditions to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions: Fenchlorphos-D6 undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the conversion of the phosphorothioate group to a phosphate group.

    Reduction: Reduction reactions can lead to the cleavage of the phosphorus-sulfur bond.

    Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphate derivatives, while substitution reactions can produce various organophosphorus compounds .

Scientific Research Applications

Fenchlorphos-D6 has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Fenchlorphos: The non-labeled analogue with similar chemical properties but without deuterium atoms.

    Chlorpyrifos: Another organophosphorus pesticide with a similar mechanism of action but different chemical structure.

    Diazinon: An organophosphorus compound used as an insecticide with comparable neurotoxic effects.

Uniqueness: Fenchlorphos-D6 is unique due to its stable isotope labeling, which allows for precise analytical studies. The deuterium atoms provide a distinct mass difference, making it easier to trace and quantify in complex matrices. This feature is particularly valuable in environmental and metabolic research.

Properties

CAS No.

33576-72-6

Molecular Formula

C8H8Cl3O3PS

Molecular Weight

327.569

IUPAC Name

sulfanylidene-(2,4,5-trichlorophenoxy)-bis(trideuteriomethoxy)-$l^{5}

InChI

InChI=1S/C8H8Cl3O3PS/c1-12-15(16,13-2)14-8-4-6(10)5(9)3-7(8)11/h3-4H,1-2H3/i1D3,2D3

InChI Key

JHJOOSLFWRRSGU-WFGJKAKNSA-N

SMILES

COP(=S)(OC)OC1=CC(=C(C=C1Cl)Cl)Cl

Synonyms

Phosphorothioic Acid O,O-Di(methyl-D3) O-(2,4,5-Trichlorophenyl) Ester

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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